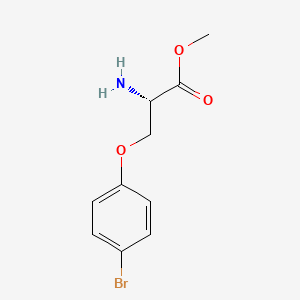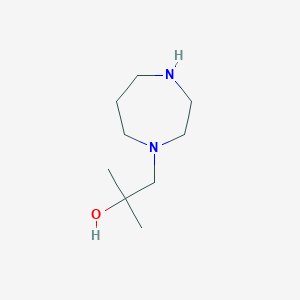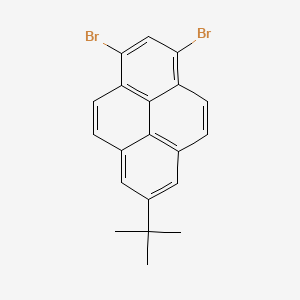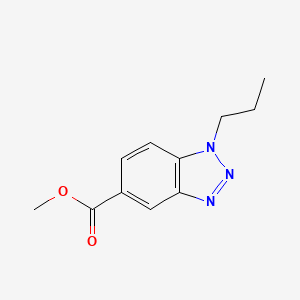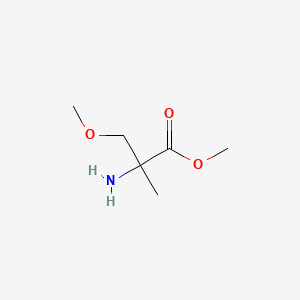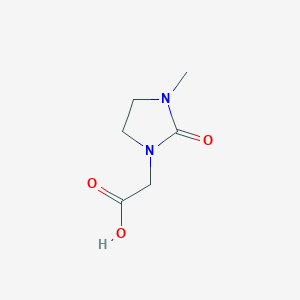
3-氯-2-环丙基吡啶
描述
3-Chloro-2-cyclopropylpyridine is a chemical compound with the CAS number 1355066-87-3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-Chloro-2-cyclopropylpyridine involves several steps. In one method, the reaction mixture of 3-chloro-2-cyclopropylpyridine, bis(pinacolato)diboron, and 4,4-di-tert-butyl-2,2-dipyridyl in heptane is cycled between vacuum and nitrogen multiple times. Then, di-methanolatodiiridium (Ir-Ir)-cycloocta-1,5-diene is added and the reaction is stirred for 18 hours under a nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-cyclopropylpyridine can be represented by the InChI code1S/C8H8ClN/c9-7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6H,3-4H2 . The molecular weight of this compound is 153.61 . Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-2-cyclopropylpyridine are complex and can involve multiple steps. For example, in one synthesis method, the reaction involves the use of bis(pinacolato)diboron and 4,4-di-tert-butyl-2,2-dipyridyl .Physical and Chemical Properties Analysis
3-Chloro-2-cyclopropylpyridine is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .科学研究应用
化学反应和合成
3-氯-2-环丙基吡啶参与各种化学反应和合成过程。例如,相关化合物中的氯原子,如2-氯-3-氰基吡啶,很容易被各种胺取代,生成2-氨基吡啶,正如(Bomika et al., 1976)所示。此外,像(Lynch et al., 1988)等研究探讨了相关吡啶衍生物的合成和反应,表明这些化合物在化学合成中的多功能性。
发光剂和成像
类似于3-氯甲基吡啶基吡啶三羰基重铼的化合物,结构类似于3-氯-2-环丙基吡啶,已被用作巯基反应性发光剂在荧光显微镜中使用,具有特异性亲和力,可以在线粒体中积累(Amoroso et al., 2008)。这突显了它们在生物成像中的潜力,以及针对特定细胞结构的定位。
电致发光性能
在材料科学领域,类似于单环金属化铂(II)配合物的化合物,可以从氯代吡啶合成,展现出独特的电致发光性能。这种配合物已被合成并表征其结构和电致发光特性(Ionkin et al., 2005),表明氯代吡啶在新型电致发光材料开发中的应用。
结构和光谱性质
研究还关注类似于环丙基吡啶-2-基亚甲基胺及其铜(I)配合物的化合物的结构和光谱性质,这些化合物与3-氯-2-环丙基吡啶有结构上的关联。这些研究,如(Massa et al., 2009)所示,为这些化合物的配位化学和电子性质提供了见解,这对它们在催化和材料科学等各个领域的应用至关重要。
安全和危害
The safety information for 3-Chloro-2-cyclopropylpyridine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
未来方向
While specific future directions for 3-Chloro-2-cyclopropylpyridine are not mentioned in the search results, there is a general trend in organic synthesis towards sustainability and environmental consciousness . This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies .
属性
IUPAC Name |
3-chloro-2-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLWSKQUGUMFTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728692 | |
| Record name | 3-Chloro-2-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355066-87-3 | |
| Record name | 3-Chloro-2-cyclopropylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355066-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B1426988.png)
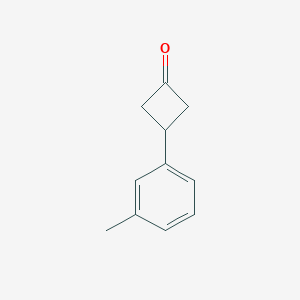
![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)
![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)
